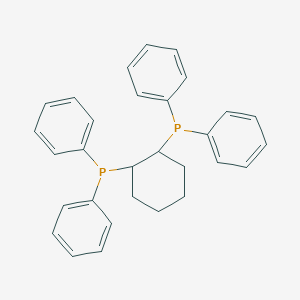![molecular formula C24H54N8O3 B14499685 7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane CAS No. 64819-97-2](/img/structure/B14499685.png)
7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[111111]pentatriacontane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane typically involves multi-step organic synthesis techniques. The process often starts with the preparation of smaller cyclic intermediates, which are then linked together through a series of condensation reactions. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms within the bicyclic structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: The compound’s ability to form complexes makes it useful in studying biological systems and enzyme interactions.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and processes. The compound’s unique structure allows it to bind selectively to specific targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 4,7,10-Trioxa-1,13-tridecanediamine
- 1,4,10-Trioxa-7,13-diazacyclopentadecane
- 1,4,10,13-tetraoxa-7,16-diazacyclo-octadecane
Comparison: Compared to these similar compounds, 7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane is unique due to its larger and more complex bicyclic structure. This complexity allows for more diverse interactions and applications, particularly in forming stable metal complexes and studying intricate biological systems.
Properties
CAS No. |
64819-97-2 |
|---|---|
Molecular Formula |
C24H54N8O3 |
Molecular Weight |
502.7 g/mol |
IUPAC Name |
7,19,30-trioxa-1,4,10,13,16,22,27,33-octazabicyclo[11.11.11]pentatriacontane |
InChI |
InChI=1S/C24H54N8O3/c1-13-31-14-2-26-9-21-34-23-11-29-5-17-32(16-4-28-8-20-33-19-7-25-1)18-6-30-12-24-35-22-10-27-3-15-31/h25-30H,1-24H2 |
InChI Key |
WYVALDYRYFQCEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCCOCCNCCN(CCNCCOCCN1)CCNCCOCCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
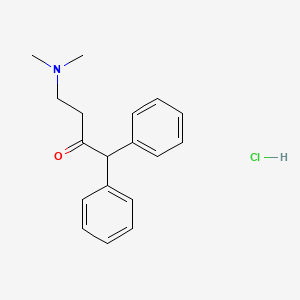

![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)
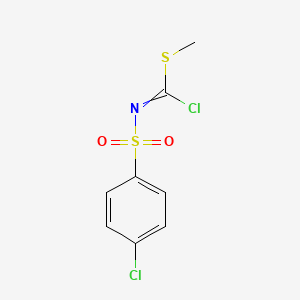


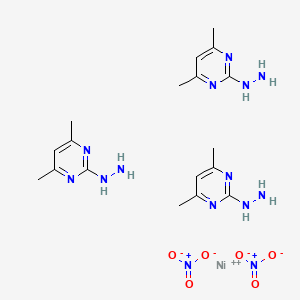
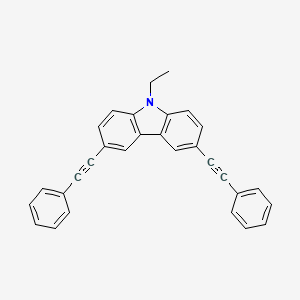
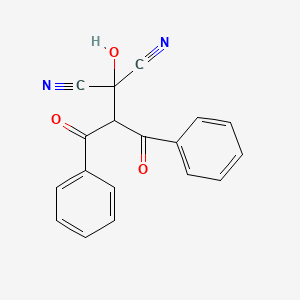
![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
